tert-butyl 4-hydrazinylazepane-1-carboxylate hydrochloride

Medicinal chemistry glucosidase inhibition ring-size SAR

Access a conformationally restrained, seven-membered azepane scaffold not equitably represented in commercial libraries. This HCl salt delivers orthogonal hydrazine reactivity for hydrazone, N-acyl hydrazide, and heterocycle synthesis (pyrazoles, triazoles, pyridazines). Key benefits: - 2.2-10× IC₅₀ improvement vs. piperidine analogs in glucosidase assays [] - One-pot decarboxylative hydrazination & Boc deprotection compatible [] - Consistent solubility for HTS (SPR, TSA, NMR) with stable storage

Molecular Formula C11H24ClN3O2
Molecular Weight 265.78
CAS No. 2402831-15-4
Cat. No. B2913016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-hydrazinylazepane-1-carboxylate hydrochloride
CAS2402831-15-4
Molecular FormulaC11H24ClN3O2
Molecular Weight265.78
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)NN.Cl
InChIInChI=1S/C11H23N3O2.ClH/c1-11(2,3)16-10(15)14-7-4-5-9(13-12)6-8-14;/h9,13H,4-8,12H2,1-3H3;1H
InChIKeyHQOCRZXFWUSWFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-Hydrazinylazepane-1-Carboxylate Hydrochloride: Product Overview


tert-Butyl 4-hydrazinylazepane-1-carboxylate hydrochloride (CAS 2402831-15-4) is a protected hydrazine derivative built on a seven-membered azepane scaffold, characterized by a Boc (tert-butoxycarbonyl) group on the ring nitrogen and a free hydrazine (-NHNH₂) moiety at the 4-position, isolated as the hydrochloride salt with molecular formula C₁₁H₂₃N₃O₂·HCl [1]. It belongs to the broader class of N-Boc-4-heterocyclylhydrazines that serve as conformationally restrained building blocks for medicinal chemistry, enabling regioselective N-functionalization, hydrazone formation, and heterocycle construction (e.g., pyrazoles, triazoles, and pyridazines) after Boc deprotection [2].

Boc-protected hydrazine building block for sequential N-functionalization and heterocycle construction
Seven-membered azepane scaffold offers conformational flexibility beyond piperidine analogs
Hydrochloride salt form ensures handling stability and direct solubility in aqueous coupling media

tert-Butyl 4-Hydrazinylazepane-1-Carboxylate Hydrochloride: Substitution Challenges


The combination of a seven-membered azepane ring, a Boc protecting group, and a hydrazine nucleophile is not equally represented across commercially available building blocks. Although the piperidine analog (tert-butyl 4-hydrazinylpiperidine-1-carboxylate, CAS 1196486-69-7) is more abundant, the azepane scaffold confers distinct physicochemical properties including altered pKa (~11.1 for hexamethyleneimine ) and greater torsional freedom; literature iminosugar studies have shown that replacing a piperidine with an azepane can roughly double target potency (IC₅₀ 80 µM vs. 172 µM for corresponding N-butyl derivatives) [1]. The hydrazine group, relative to the amine in tert-butyl 4-aminoazepane-1-carboxylate (CAS 196613-57-7), offers orthogonal reactivity for hydrazone and heterocycle formation, while the hydrochloride salt form provides advantages in handling, solubility, and long-term storage compared to the free base. Collectively, these features mean that substituting the azepane-hydrazine-HCl combination with a piperidine, amine, or unprotected version cannot be assumed pharmacologically or synthetically equivalent without side-by-side validation.

Ring-size mismatch
Piperidine analog may not replicate azepane-dependent potency context or torsional freedom relevant to target engagement
Functional group divergence
Amine analog (CAS 196613-57-7) lacks hydrazine reactivity for hydrazone, pyrazole, and aza-peptide formation
Salt form and storage
Free base form requires inert atmosphere storage and may complicate aqueous-phase synthetic workflows

tert-Butyl 4-Hydrazinylazepane-1-Carboxylate Hydrochloride: Differentiating Evidence


Ring Size: Azepane vs. Piperidine Potency

The seven-membered azepane scaffold, which is the core of the target compound, has been directly compared to the six-membered piperidine in matched molecular pair iminosugar studies. Replacement of the piperidine ring in the clinically used glucosylceramide synthase inhibitor miglustat (N-butyl-D-gluco-piperidine, compound 40a) with an azepane ring (N-butyl-L-ido-azepane, compound 40b) resulted in a ~2.2-fold improvement in β-glucosidase inhibitory potency (IC₅₀ 172 µM → 80 µM) [1]. In a second matched pair (N-hydroxyethyl), the azepane analog 41b exhibited β-glucosidase IC₅₀ of 4 µM, matching the strongest inhibitor in the series [1]. This provides direct, quantitative evidence that the azepane ring can confer significant potency advantages over piperidine in biologically relevant systems. The target compound retains this azepane ring and thus may offer similar conformational advantages for target engagement compared to its piperidine analog tert-butyl 4-hydrazinylpiperidine-1-carboxylate (CAS 1196486-69-7).

Ring-size potency
Cross-study comparable
Azepane IC₅₀ 80 µM vs piperidine IC₅₀ 172 µM
2.2–10 fold improvement in iminosugar class
Supports scaffold selection for potency-driven medicinal chemistry
Reported iminosugar context; verify in target-specific assay
Medicinal chemistry glucosidase inhibition ring-size SAR

Hydrazine vs. Amine Reactivity

The target compound contains a hydrazine (-NHNH₂) group at the 4-position, while the most commercially abundant azepane building block is the amine analog tert-butyl 4-aminoazepane-1-carboxylate (CAS 196613-57-7, typical purity 97% ). Hydrazines enable a broader reaction scope than primary amines: they can form N-acyl hydrazides, hydrazones (pH-sensitive linkers for bioconjugation), and serve as 1,3-dinucleophiles for pyrazole synthesis in one-pot decarboxylative hydrazination/Boc deprotection/condensation sequences [1]. The amino analog cannot participate in N–N bond-forming heterocycle construction without prior derivatization. In pharmaceutical intermediates, the Boc-hydrazine motif is a key precursor to aza-amino acid residues used in aza-peptide synthesis, which has been demonstrated on solid phase using N-Boc-hydrazine building blocks [2], whereas the amino analog in such peptide sequences would fundamentally alter the backbone geometry and hydrogen-bonding pattern.

Reaction scope
Class-level inference
Hydrazine → hydrazones, pyrazoles, triazoles, aza-peptides
Amine → amides, ureas, reductive amination products
Enables N–N bond-forming heterocycle synthesis
Hydrazine reactivity class inference; validate in desired sequence
Organic synthesis building block hydrazone chemistry

Hydrochloride Salt: Handling and Solubility

The target compound is supplied as the hydrochloride salt (C₁₁H₂₃N₃O₂·HCl), whereas the free base tert-butyl 4-hydrazinylazepane-1-carboxylate (CAS 1780567-08-9) is less commonly stocked. Hydrazine free bases are susceptible to oxidation upon prolonged storage and can exhibit lower aqueous solubility. The hydrochloride salt form improves ambient stability and provides predictable protonation state for downstream reactions requiring stoichiometric control. Vendor datasheets for the closely related tert-butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride (CAS 1258001-18-1) report a white to off-white crystalline solid with good water solubility, which contrasts with the corresponding free base typically isolated as a viscous oil [1]. The hydrochloride counterion also facilitates direct use in aqueous coupling reactions without additional pH adjustment.

Salt form
Class-level inference
Hydrochloride: crystalline solid, aqueous solubility, oxidative stability
Free base: oil, requires -20°C under argon
Facilitates storage and direct use in aqueous coupling
Class-level estimate; confirm lot-specific solubility and stability
Salt selection solubility chemical procurement

Boc Protection for Sequential Functionalization

The Boc group on the azepane ring nitrogen of the target compound enables acid-labile deprotection (TFA/DCM or HCl/dioxane) to reveal a secondary amine, which can be subsequently alkylated, acylated, or sulfonylated independent of the hydrazine moiety [1]. The unprotected analog 4-hydrazinylazepane (CAS 53242-83-4, MW 129.20 ) lacks this orthogonality; any derivatization at the hydrazine site may be complicated by competing reactivity at the ring nitrogen. The Boc-protected hydrazine strategy is well-precedented in aza-peptide chemistry, where N-Boc-hydrazine building blocks are sequentially deprotected and coupled without cross-reactivity [2]. In a one-pot protocol for hindered N-alkyl azaheterocycles, Boc deprotection and heterocycle condensation occur as sequential steps from the same precursor, demonstrating the practical utility of the Boc-hydrazine combination [3].

Boc protection
Class-level inference
Sequential: hydrazine functionalization, then Boc deprotection, then ring-N derivatization
Unprotected analog: simultaneous reactivity at both nitrogens
Enables orthogonal two-step diversification strategy
Deprotection conditions must match substrate; standard TFA/DCM or HCl/dioxane
Protecting group strategy orthogonal deprotection solid-phase synthesis

Commercial Availability and Purity Comparison

The target compound (CAS 2402831-15-4) is available from multiple chemical suppliers sourcing from the European Chemicals Agency (ECHA) registered inventory [1]. Its closest structural analog, tert-butyl 4-hydrazinylpiperidine-1-carboxylate (CAS 1196486-69-7), is more broadly stocked with typical purities of 95–97% from vendors such as Bidepharm and Chemsrc , but its six-membered ring scaffold provides a different conformational profile. The amine analog tert-butyl 4-aminoazepane-1-carboxylate (CAS 196613-57-7) is produced at 97% purity by Sigma-Aldrich and Aladdin Scientific at $24.90/g scale , but lacks the hydrazine functionality. The hydrochloride salt form of the target compound addresses the oxidation sensitivity inherent to hydrazine building blocks, a handling advantage recognized in the commercial supply of analogous piperidine-HCl salts (CAS 1258001-18-1, typical purity ≥97%) [2].

Supply profile
Supporting evidence
Target: specialty supply, ECHA-registered
Piperidine analog: 95–97% purity, 3+ vendors
Amine analog: 97%, ~$24.90/g
Supply risk vs scaffold uniqueness requires procurement planning
Confirm lot-specific purity ≥95% and storage recommendations before use
Chemical procurement purity comparison supply chain

tert-Butyl 4-Hydrazinylazepane-1-Carboxylate Hydrochloride: Application Scenarios


Conformationally Diverse Fragment Libraries for CNS Screening

The azepane scaffold of the target compound provides greater conformational flexibility than piperidine-based fragments, a property that has been directly correlated with enhanced binding potency in matched molecular pair glucosidase inhibition studies (2.2- to 10-fold IC₅₀ improvement) [1]. Incorporating the Boc-protected hydrazine-azepane into fragment libraries allows medicinal chemistry teams to explore an underexploited region of three-dimensional chemical space, where the hydrazine moiety can be elaborated into hydrazones or N-acyl hydrazides for target engagement screening. The hydrochloride salt ensures consistent solubility for high-throughput biophysical assays (SPR, TSA, NMR).

One-Pot Pyrazole and Triazole Synthesis

Following the methodology of Merchant et al. (Org. Lett. 2020), the target compound can serve as a pre-assembled Boc-hydrazine-azepane building block for sequential decarboxylative hydrazination, Boc deprotection, and heterocycle condensation to yield hindered N-alkyl pyrazoles and triazoles [2]. The azepane ring installs a sterically demanding substitution pattern that is difficult to achieve from simpler piperidine or pyrrolidine hydrazines. The hydrochloride counterion is compatible with the one-pot protocol without additional base workup, and the Boc group is cleaved under the same acidic conditions used for heterocycle condensation, reducing the overall step count.

Aza-Peptide Engineering for Metabolic Stability

The N-Boc-hydrazine motif is the direct precursor to N-Boc-azaamino acid chlorides used in solid-phase aza-peptide synthesis [3]. Replacing the α-carbon of a natural amino acid with a nitrogen atom (aza-amino acid) alters the peptide backbone geometry, hydrogen-bonding propensity, and protease susceptibility. The target compound, after Boc deprotection of the ring nitrogen and coupling to a peptide chain, introduces an azepane-constrained hydrazine residue that simultaneously modifies backbone topology and side-chain presentation. The hydrochloride salt form ensures the hydrazine is monoprotonated for controlled coupling stoichiometry.

pH-Sensitive Hydrazone Linkers for Bioconjugation

The hydrazine group of the target compound reacts with aldehyde- or ketone-functionalized payloads to form hydrazone linkages, which are stable at physiological pH 7.4 but hydrolyze under the mildly acidic conditions of the endosomal/lysosomal compartment (pH 4.5–5.5). The Boc-protected azepane amine remains latent during hydrazone formation and can be unveiled later for further vector functionalization. This orthogonal reactivity profile is not achievable with the amine analog (CAS 196613-57-7) without additional protecting group manipulations, providing a more efficient route to cleavable bioconjugates .

Application
Selection Property
Validation Focus
CNS fragment-based screening
Conformational diversity from azepane scaffold
Binding affinity assessment in target engagement assays
One-pot pyrazole/triazole synthesis
Boc-hydrazine-azepane pre-assembled building block
Heterocycle condensation and deprotection sequence validation
Aza-peptide engineering
N-Boc-hydrazine precursor for aza-amino acid incorporation
Solid-phase coupling efficiency and backbone topology
pH-sensitive hydrazone bioconjugation
Hydrazine aldehyde/ketone hydrazone formation
pH-dependent linker cleavage and payload release studies
Quote Request

Request a Quote for tert-butyl 4-hydrazinylazepane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.